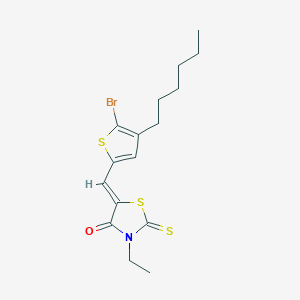

5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a brominated thiophene ring and a thioxothiazolidinone moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-((5-Brom-4-hexylthiophen-2-yl)methylen)-3-ethyl-2-thioxothiazolidin-4-on erfolgt in der Regel in einem mehrstufigen Prozess:

Bromierung von Thiophen: Das Ausgangsmaterial, 4-Hexylthiophen, wird mit N-Bromsuccinimid (NBS) in Gegenwart eines Radikalinitiators wie Benzoylperoxid bromiert, um 5-Brom-4-hexylthiophen zu erhalten.

Bildung von Thioxothiazolidinon: Das bromierte Thiophen wird dann mit Ethylisothiocyanat und einer Base wie Natriumethoxid umgesetzt, um den Thioxothiazolidinonring zu bilden.

Aldol-Kondensation: Schließlich wird die Verbindung durch eine Aldol-Kondensationsreaktion zwischen dem bromierten Thiophenderivat und 3-Ethyl-2-thioxothiazolidin-4-on in Gegenwart einer Base wie Natriumhydroxid synthetisiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, wobei kontinuierliche Durchflussreaktoren zur Steigerung der Effizienz und Ausbeute eingesetzt werden. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittelwahl und Reaktionszeit, wäre entscheidend, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Substitutionsreaktionen:

Oxidation und Reduktion: Der Thioxothiazolidinon-Anteil kann an Redoxreaktionen teilnehmen, wodurch die elektronischen Eigenschaften der Verbindung möglicherweise verändert werden.

Kondensationsreaktionen: Die Verbindung kann weitere Kondensationsreaktionen mit Aldehyden oder Ketonen eingehen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte

Substituierte Thiophene: Entstehen durch nucleophile Substitution.

Oxidierte oder reduzierte Derivate: Abhängig von den angewendeten Redoxbedingungen.

Kondensationsprodukte: Entstehen durch Reaktionen mit Carbonylverbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Chemie wird 5-((5-Brom-4-hexylthiophen-2-yl)methylen)-3-ethyl-2-thioxothiazolidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Materialien.

Biologie und Medizin

Die potenzielle biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Wirkstoffsuche und -entwicklung. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, was sie nützlich für die Untersuchung der Enzyminhibition, Rezeptorbindung und anderer biochemischer Prozesse macht.

Industrie

Im Bereich der Materialwissenschaften wird diese Verbindung auf ihre elektronischen Eigenschaften untersucht. Sie könnte aufgrund ihrer Fähigkeit, Elektrizität zu leiten, und ihrer Stabilität unter verschiedenen Bedingungen bei der Entwicklung organischer Halbleiter, Photovoltaikzellen und anderer elektronischer Geräte eingesetzt werden.

5. Wirkmechanismus

Der Mechanismus, durch den 5-((5-Brom-4-hexylthiophen-2-yl)methylen)-3-ethyl-2-thioxothiazolidin-4-on seine Wirkungen entfaltet, hängt von seiner Anwendung ab:

Biologische Mechanismen: Es kann mit spezifischen Enzymen oder Rezeptoren interagieren, ihre Aktivität hemmen oder modulieren. Der bromierte Thiophenring und der Thioxothiazolidinon-Anteil könnten die Bindung an aktive Stellen oder allosterische Stellen an Proteinen erleichtern.

Elektronische Mechanismen: In elektronischen Anwendungen ermöglicht das konjugierte System der Verbindung die Delokalisierung von Elektronen, was zu ihrer Leitfähigkeit beiträgt und sie für die Verwendung in elektronischen Geräten geeignet macht.

Wirkmechanismus

The mechanism by which 5-((5-Bromo-4-hexylthiophen-2-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one exerts its effects depends on its application:

Biological Mechanisms: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The brominated thiophene ring and thioxothiazolidinone moiety could facilitate binding to active sites or allosteric sites on proteins.

Electronic Mechanisms: In electronic applications, the compound’s conjugated system allows for the delocalization of electrons, contributing to its conductivity and making it suitable for use in electronic devices.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Brom-4-hexylthiophen: Ein Vorläufer bei der Synthese der Zielverbindung, der die bromierte Thiophenstruktur teilt.

3-Ethyl-2-thioxothiazolidin-4-on: Ein weiterer Vorläufer, der den Thioxothiazolidinon-Anteil beisteuert.

Andere bromierte Thiophene: Verbindungen wie 5-Brom-2-thiophencarbaldehyd, die den bromierten Thiophenkern teilen, sich aber in funktionellen Gruppen unterscheiden.

Einzigartigkeit

5-((5-Brom-4-hexylthiophen-2-yl)methylen)-3-ethyl-2-thioxothiazolidin-4-on ist aufgrund der Kombination seines bromierten Thiophenrings und des Thioxothiazolidinon-Anteils einzigartig. Diese doppelte Funktionalität ermöglicht es ihm, an einer Vielzahl chemischer Reaktionen teilzunehmen und macht es vielseitig für verschiedene Anwendungen in Forschung und Industrie.

Dieser detaillierte Überblick vermittelt ein umfassendes Verständnis von 5-((5-Brom-4-hexylthiophen-2-yl)methylen)-3-ethyl-2-thioxothiazolidin-4-on, von seiner Synthese bis zu seinen Anwendungen und Wirkmechanismen

Eigenschaften

Molekularformel |

C16H20BrNOS3 |

|---|---|

Molekulargewicht |

418.4 g/mol |

IUPAC-Name |

(5Z)-5-[(5-bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H20BrNOS3/c1-3-5-6-7-8-11-9-12(21-14(11)17)10-13-15(19)18(4-2)16(20)22-13/h9-10H,3-8H2,1-2H3/b13-10- |

InChI-Schlüssel |

YZLAFNSQLZMHSB-RAXLEYEMSA-N |

Isomerische SMILES |

CCCCCCC1=C(SC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC)Br |

Kanonische SMILES |

CCCCCCC1=C(SC(=C1)C=C2C(=O)N(C(=S)S2)CC)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[1-[[1-Amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[2-[[2-[[1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B12105129.png)

![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)

![4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B12105168.png)

![[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B12105176.png)

![[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12105180.png)

![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate](/img/structure/B12105184.png)